2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
Brand Name: Vulcanchem
CAS No.: 940999-12-2
VCID: VC7390084
InChI: InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.53

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

CAS No.: 940999-12-2

Cat. No.: VC7390084

Molecular Formula: C23H24N4O3S

Molecular Weight: 436.53

* For research use only. Not for human or veterinary use.

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE - 940999-12-2

Specification

CAS No. 940999-12-2
Molecular Formula C23H24N4O3S
Molecular Weight 436.53
IUPAC Name 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2
Standard InChI Key CSKFGPCPSZPRCE-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile, reflects its multicomponent structure :

  • Azepane sulfonyl group: A seven-membered saturated ring (azepane) linked to a sulfonyl (-SO₂-) group, enhancing solubility and electrophilicity.

  • Benzylamino group: A benzyl-substituted amine (-NH-CH₂-C₆H₅) contributing to hydrophobic interactions and hydrogen bonding.

  • Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, providing rigidity and π-π stacking capabilities.

  • Carbonitrile group: A nitrile (-C≡N) substituent that influences electronic distribution and reactivity.

Key Properties

PropertyValueSource
Molecular formulaC₂₃H₂₄N₄O₃S
Molecular weight436.53 g/mol
logP (lipophilicity)3.94–4.43
Hydrogen bond acceptors8–9
Polar surface area78.32–84.54 Ų
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N

The logP values indicate moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. The high polar surface area (>75 Ų) aligns with its potential for target engagement in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves four key steps :

  • Azepane sulfonyl chloride formation: Azepane reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding azepane-1-sulfonyl chloride (85–90% yield).

  • Phenyl coupling: The sulfonyl chloride intermediates with 4-bromophenylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h) to form 4-(azepane-1-sulfonyl)phenylboronic acid.

  • Oxazole ring cyclization: Reaction with ethyl 2-amino-2-cyanoacetate in acetic anhydride at 120°C generates the oxazole core (70–75% yield).

  • Benzylamino introduction: Nucleophilic aromatic substitution using benzylamine in DMF at 100°C (24 h) installs the final substituent.

Industrial Optimization

To enhance scalability, manufacturers employ:

  • Continuous flow reactors: Reduce reaction times from hours to minutes (e.g., azepane sulfonylation completes in <30 min at 50°C under flow conditions).

  • High-throughput screening: Identified NaBH₄/CoCl₂ as a catalytic system for reductive amination, improving yields to 92% .

  • Solvent recycling: Tetrahydrofuran (THF) recovery systems cut waste by 40% in large-scale batches.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the sulfonyl group to a sulfone, increasing electrophilicity (e.g., enhancing kinase inhibition potency by 3-fold) .

  • Reduction: LiAlH₄ reduces the carbonitrile to a primary amine (-CH₂NH₂), enabling peptide conjugation (used in antibody-drug conjugate prototypes) .

Substitution Reactions

  • Nucleophilic substitution: The benzylamino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides, modulating solubility (logP decreases by 0.5–1.0 units) .

  • Electrophilic aromatic substitution: Bromination at the oxazole C-5 position occurs regioselectively using NBS (N-bromosuccinimide), enabling further functionalization .

Materials Science Applications

Fluorescent Probes

The oxazole-carbonitrile moiety exhibits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.33, enabling use in:

  • Metal ion detection: Selective Cu²⁺ quenching (detection limit = 0.1 ppm) .

  • Polymer sensors: Incorporated into polydimethylsiloxane (PDMS) films for O₂ sensing (response time <10 s) .

Catalytic Supports

Immobilized on mesoporous silica (SBA-15), the compound catalyzes:

  • Knoevenagel condensation: 98% yield for benzaldehyde-malononitrile adducts at 25°C .

  • Oxidative desulfurization: Removes 94% of dibenzothiophene from model oil (H₂O₂, 60°C) .

Comparison with Structural Analogs

CompoundKey DifferenceBioactivity (LOX IC₅₀)logP
2-[4-(azepane-1-sulfonyl)phenyl]-5-amino oxazoleBenzylamino → NH₂8.7 μM3.12
2-phenyl-5-(benzylamino) oxazoleNo sulfonyl group>100 μM2.89
2-[4-(piperidine sulfonyl)phenyl] analog6-membered azepane ring2.3 μM3.78

The benzylamino and azepane sulfonyl groups synergistically enhance target affinity and pharmacokinetics compared to simpler analogs .

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